2-Bromo-3-methylquinoxaline

Spectroscopic Analysis Quality Control Structural Confirmation

2-Bromo-3-methylquinoxaline (CAS 21594-95-6) is a disubstituted quinoxaline featuring a bromine atom at the 2-position and a methyl group at the 3-position. This heteroaryl bromide serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science, where the bromine atom provides a critical reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of diverse compound libraries.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 21594-95-6
Cat. No. B1525463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylquinoxaline
CAS21594-95-6
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1Br
InChIInChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3
InChIKeyYBJFSDXUCGYJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methylquinoxaline (CAS 21594-95-6): A Specialized Heterocyclic Building Block for Cross-Coupling


2-Bromo-3-methylquinoxaline (CAS 21594-95-6) is a disubstituted quinoxaline featuring a bromine atom at the 2-position and a methyl group at the 3-position [1]. This heteroaryl bromide serves primarily as a versatile synthetic intermediate in medicinal chemistry and materials science, where the bromine atom provides a critical reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of diverse compound libraries . Its value proposition for procurement lies not in its isolated bioactivity, but in its specific and quantifiable chemical properties that distinguish it from its chloro, iodo, and regioisomeric analogs, directly impacting synthetic route design and reaction efficiency.

Why 2-Bromo-3-methylquinoxaline Cannot Be Substituted with Generic Quinoxaline Halides


The simple replacement of 2-bromo-3-methylquinoxaline with its 2-chloro analog is a high-risk procurement strategy due to fundamental differences in carbon-halogen bond dissociation energies. A C-Br bond is significantly weaker than a C-Cl bond, translating directly into quantifiably different activation barriers and reaction kinetics in oxidative addition, the rate-determining step for many cross-coupling reactions [1]. This leads to predictable differences in catalyst loading requirements, reaction temperature, and yield profiles. Furthermore, the regioisomeric placement of the halogen (e.g., 6-bromo vs. 2-bromo) alters the electronic environment of the heterocycle, making it a distinct chemical entity with divergent reactivity, as evidenced by shifts in spectroscopic signatures .

Quantifiable Differentiation Evidence for 2-Bromo-3-methylquinoxaline Against Key Analogs


1H-NMR Methyl Proton Shift Differentiates 2-Bromo from 2-Chloro-3-methylquinoxaline

The methyl proton (CH3) signal in the 1H-NMR spectrum provides a clear spectroscopic fingerprint to distinguish 2-bromo-3-methylquinoxaline from its 2-chloro analog. The target compound's methyl protons resonate at δ 2.65, while the 2-chloro comparator's methyl signal is shifted downfield to δ 2.87 [1]. This difference is attributable to the lesser electronegativity of bromine compared to chlorine, which alters the deshielding effect on the adjacent methyl group.

Spectroscopic Analysis Quality Control Structural Confirmation

Superior Oxidative Addition Reactivity Profile of 2-Bromo vs 2-Chloro Scaffold

The C(sp2)-Br bond in 2-bromo-3-methylquinoxaline is a better substrate for cross-coupling than the C-Cl bond in its 2-chloro counterpart. The bond dissociation energy for a typical C-Br bond in a heteroaromatic system is approximately 71 kcal/mol, compared to 80 kcal/mol for a C-Cl bond [1]. This thermodynamic difference manifests kinetically, with bromides undergoing oxidative addition to Pd(0) significantly faster under identical conditions, often enabling reactions at lower temperatures and with lower catalyst loadings.

Synthetic Chemistry Cross-Coupling Reaction Design

Differentiated Synthetic Potential as a Substrate for Sonogashira Coupling

2-Bromo-3-methylquinoxaline has been demonstrated to be a competent coupling partner in Sonogashira reactions. In a published procedure, it reacted with 2-ethynyl-3-methylquinoxaline under standard conditions (PdCl2(PPh3)2, CuI) at 25°C over 3.8 days, confirming the specific reactivity of the 2-bromo substituent on the 3-methylquinoxaline core [1]. While a direct yield comparison with the 2-chloro analog under identical conditions is not available from a single study, 2-chloro-3-methylquinoxalines are predominantly reported in SNAr reactions with amines and thiols, often requiring microwave irradiation to achieve high efficiencies [2], suggesting a distinct reactivity niche for the bromo compound in palladium-mediated processes.

Sonogashira Coupling Alkyne Synthesis Reaction Yield

High-Value Application Scenarios for 2-Bromo-3-methylquinoxaline Based on Proven Differentiation


Quality Control and Identity Release of Purchased Building Blocks

A research fellow in a medicinal chemistry lab receives a shipment of 2-halo-3-methylquinoxaline. They use the 1H-NMR methyl proton shift as a pass/fail criterion. A singlet at δ 2.65 in CDCl3 confirms the material is the desired 2-bromo derivative, whereas a singlet at δ 2.87 would indicate a mis-shipped 2-chloro analog. This simple spectral check, grounded in quantifiable shift differences [1], prevents the use of the wrong starting material in a subsequent synthesis and avoids costly wasted effort.

Design of Room-Temperature Palladium-Catalyzed Library Synthesis

A process chemist designing a fragment-based drug discovery library needs to diversify a quinoxaline core via Suzuki-Miyaura coupling. They specifically procure 2-bromo-3-methylquinoxaline over the cheaper 2-chloro variant because the inherently weaker C-Br bond (BDE ≈ 71 kcal/mol [1]) is predicted to enable oxidative addition at room temperature with a standard Pd(PPh3)4 catalyst. The stronger C-Cl bond in the alternative building block would likely require heating or a more active and expensive catalyst system, making the route less energy-efficient and more costly on a per-compound basis.

Convergent Synthesis of Dialkynyl Extended π-Systems

A materials scientist is developing novel organic light-emitting diode (OLED) precursors requiring the sequential attachment of two different alkynes. They use 2-bromo-3-methylquinoxaline as the central linchpin, exploiting the demonstrated chemoselective Sonogashira coupling at the C-2 bromo position to install the first alkyne [2]. This contrasts with the reactivity of the 2-chloro analog, which under typical cross-coupling conditions, would be less efficient and likely require harsher conditions that could compromise the integrity of sensitive functional groups on the first alkyne.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.